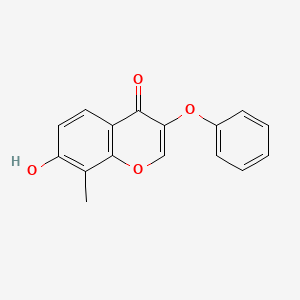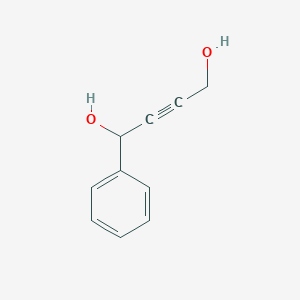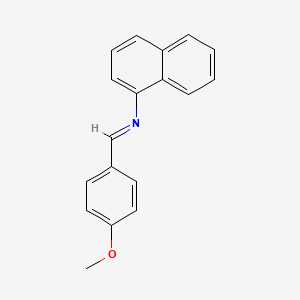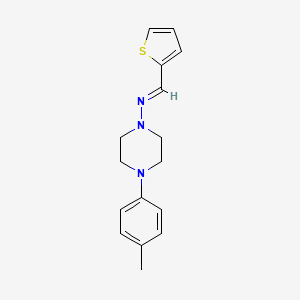
2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone is a compound that belongs to the indole family, which is known for its widespread presence in natural products and synthetic pharmaceuticals. The indole nucleus is a significant motif in drug discovery and is found in many pharmacologically active compounds
Preparation Methods
The synthesis of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone can be achieved through several methods. One efficient procedure involves the use of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. This process involves a palladium-catalyzed intramolecular oxidative coupling, which is optimized by exposing the reactants to microwave irradiation. This method yields the desired products with high regioselectivity and excellent yields . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanol .
Chemical Reactions Analysis
2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, which is used in the Fischer indole synthesis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone .
Scientific Research Applications
This compound has several scientific research applicationsFor instance, derivatives of this compound have been evaluated for their antiproliferative activities against cancer cell lines, demonstrating effective activities towards HeLa, MCF-7, and HT-29 cancer cell lines . Additionally, it has been used in the development of tubulin polymerization inhibitors, which are potential agents for cancer treatment .
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone involves its interaction with molecular targets and pathways in cells. For example, some derivatives of this compound inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing cell apoptosis . This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor.
Comparison with Similar Compounds
2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone can be compared with other indole derivatives, such as 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide and 1H-indole-3-carbaldehyde . These compounds share the indole nucleus but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific applications in drug discovery and its potential as a tubulin polymerization inhibitor .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methyl-1-(1-methylindol-3-yl)propan-1-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)13(15)11-8-14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI Key |
NEFVXRCGPRMBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)


![N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
![9-Ethylbicyclo[3.3.1]nonan-9-ol](/img/structure/B11996708.png)
![2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11996716.png)



